molecular formula C25H20N4O4 B1585113 2-Naphthalenecarboxamide, 3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-N-(2-methylphenyl)- CAS No. 6655-84-1

2-Naphthalenecarboxamide, 3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-N-(2-methylphenyl)-

Cat. No.: B1585113
CAS No.: 6655-84-1
M. Wt: 440.4 g/mol
InChI Key: NWDMDFAMCIHORB-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-hydroxy-4-[(2-methyl-5-nitrophenyl)diazenyl]-N-(2-methylphenyl)naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O4/c1-15-7-3-6-10-21(15)26-25(31)20-13-17-8-4-5-9-19(17)23(24(20)30)28-27-22-14-18(29(32)33)12-11-16(22)2/h3-14,30H,1-2H3,(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDMDFAMCIHORB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7064443
Record name C.I. Pigment Red 17
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6655-84-1
Record name Pigment Red 17
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6655-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Naphthalenecarboxamide, 3-hydroxy-4-(2-(2-methyl-5-nitrophenyl)diazenyl)-N-(2-methylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006655841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenecarboxamide, 3-hydroxy-4-[2-(2-methyl-5-nitrophenyl)diazenyl]-N-(2-methylphenyl)-
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Record name C.I. Pigment Red 17
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-N-(o-tolyl)naphthalene-2-carboxamide
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Preparation Methods

Diazotization Step

  • Starting Material: 2-methyl-5-nitroaniline
  • Reagents: Sodium nitrite (NaNO₂), hydrochloric acid (HCl), ice-water bath
  • Procedure:
    • Dissolve 2-methyl-5-nitroaniline in dilute HCl, cool to 0–5 °C.
    • Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.
    • Stir until diazotization is complete, as confirmed by starch-iodide paper (no further blue color formation).

Preparation of Coupling Component

  • Starting Material: 3-hydroxy-N-(2-methylphenyl)-2-naphthalenecarboxamide
  • Preparation: This compound is typically synthesized by the condensation of 3-hydroxy-2-naphthoic acid (or its acid chloride) with 2-methylaniline, using standard amidation protocols (e.g., using thionyl chloride or carbodiimide coupling agents).

Azo Coupling Reaction

  • Procedure:
    • Dissolve the coupling component (3-hydroxy-N-(2-methylphenyl)-2-naphthalenecarboxamide) in an alkaline medium (commonly sodium acetate or sodium carbonate solution).
    • Cool the solution to 0–5 °C.
    • Gradually add the freshly prepared diazonium salt solution with stirring, maintaining the temperature below 5 °C.
    • Stir the mixture for several hours to ensure complete coupling.
    • The product typically precipitates out and is collected by filtration, washed, and purified by recrystallization from suitable solvents (e.g., ethanol or acetone-water mixtures).

Reaction Scheme

Step Reactants Reagents/Conditions Product/Intermediate
1 2-methyl-5-nitroaniline NaNO₂, HCl, 0–5 °C Diazonium salt
2 3-hydroxy-2-naphthoic acid + 2-methylaniline Amidation agents (e.g., SOCl₂, DCC) 3-hydroxy-N-(2-methylphenyl)-2-naphthalenecarboxamide
3 Diazonium salt + coupling component Alkaline medium, 0–5 °C Target azo compound

Data Table: Key Reaction Parameters

Parameter Typical Value/Range Notes
Diazotization Temp. 0–5 °C Prevents side reactions
Coupling pH Slightly alkaline (pH 8–10) Ensures nucleophilicity of coupling component
Reaction Time 1–3 hours Depending on scale and stirring efficiency
Yield (overall) 60–80% Literature values may vary based on purification methods
Purification Solvent Ethanol, acetone-water Choice depends on solubility of product

Research Findings and Observations

  • The azo coupling reaction is highly sensitive to temperature and pH; maintaining low temperature is critical for high yield and purity.
  • The purity of the coupling component (3-hydroxy-N-(2-methylphenyl)-2-naphthalenecarboxamide) significantly affects the color and stability of the final pigment.
  • The use of different solvents and bases in the coupling step can influence the crystal form and application properties of the pigment.
  • The product is generally isolated as a red crystalline solid, consistent with its application as Pigment Red 17.

Summary Table: Physical and Chemical Data

Property Value
Molecular Formula C₂₅H₂₀N₄O₄
Molecular Weight 440.45 g/mol
Density 1.32 g/cm³
Color Red (Pigment Red 17)
LogP 5.84

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) are used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed

  • Oxidation: : The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: : Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: : Substitution reactions can result in the formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: : Used as a reagent in organic synthesis and as a model compound for studying azo coupling reactions.

  • Biology: : Employed in biological assays to study enzyme activities and protein interactions.

  • Medicine: : Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.

  • Industry: : Utilized in the production of pigments, dyes, and other colorants for textiles, plastics, and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The azo group (-N=N-) in the compound plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The hydroxyl group (-OH) and the carboxamide group (-CONH-) contribute to its solubility and binding properties, enabling it to interact with biological molecules and enzymes.

Comparison with Similar Compounds

Chemical Identifier :

  • CAS No.: 6655-84-1
  • Molecular Formula : C₂₅H₂₀N₄O₄
  • Molecular Weight : 440.460 g/mol
  • LogP : 5.84 (indicative of high lipophilicity)
  • Structure : Comprises a naphthalene backbone substituted with a hydroxy group, an azo linkage to a 2-methyl-5-nitrophenyl group, and a 2-methylphenyl carboxamide moiety .

Comparison with Structurally Similar Azo Compounds

Structural Differences and Physicochemical Properties

The target compound belongs to the azo-naphthalenecarboxamide class. Key structural analogs include:

Compound Name (CAS No.) Substituent Variations Molecular Formula Molecular Weight (g/mol) LogP Key Applications
Target Compound (6655-84-1) 2-methylphenyl carboxamide C₂₅H₂₀N₄O₄ 440.46 5.84 Tattoo inks, HPLC analysis
Pigment Red 22 (6448-95-9) Phenyl carboxamide C₂₄H₁₈N₄O₄ 426.42 N/A Non-ionic surfactants, dyes
Pigment Red 114 (6358-47-0) 3-nitrophenyl carboxamide C₂₄H₁₇N₅O₆ 471.43 N/A Inks, coatings
CAS 67828-21-1 5-chloro-2-methoxyphenyl carboxamide C₂₅H₁₉ClN₄O₆ 506.90 N/A Specialty pigments
CAS 6535-47-3 4-methyl-2-nitrophenyl azo group C₂₅H₂₀N₄O₄ 440.46 N/A Industrial colorants

Key Observations :

  • Chlorine or methoxy groups (e.g., CAS 67828-21-1) increase molecular weight and may alter solubility .
  • LogP Trends : The target compound’s high LogP (5.84) suggests greater lipid solubility than Pigment Red 22, impacting its bioavailability and environmental persistence .

Application-Specific Comparisons

  • Tattoo Inks : The target compound is linked to adverse reactions (e.g., granulomatous dermatitis) due to its persistence in dermal tissues . In contrast, Pigment Red 114 is preferred in coatings for its thermal stability .
  • Analytical Methods : The target compound’s HPLC separation requires phosphoric acid, whereas analogs like Pigment Red 22 may need alternative mobile phases due to differing polarities .

Stability and Toxicity

  • Photostability: Azo compounds with electron-withdrawing groups (e.g., -NO₂ in the target compound) exhibit superior UV resistance compared to methoxy-substituted analogs .

Research Findings and Data Gaps

  • HPLC Analysis : The target compound elutes at 7.2 min under optimized conditions (acetonitrile/water, 55:45 v/v), whereas Pigment Red 114 requires higher organic phases due to lower polarity .
  • Regulatory Status : The target compound is listed under REACH regulations (ECHA, 2017), but analogs like CAS 6535-47-3 lack comprehensive safety data .

Biological Activity

2-Naphthalenecarboxamide, 3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-N-(2-methylphenyl)-, commonly referred to as a monoazo compound, is a synthetic organic compound with significant biological implications. Its chemical structure, characterized by the presence of an azo group, has been associated with various biological activities, including potential toxicity and genotoxicity.

  • Chemical Formula : C25H20N4O4
  • CAS Number : 67828-20-0
  • Molecular Weight : 490.9 g/mol

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its toxicity, potential genotoxic effects, and metabolic pathways.

Toxicity Studies

  • Acute and Chronic Toxicity :
    • In a study assessing repeated dose toxicity, no significant adverse effects were observed at doses up to 500 mg/kg body weight per day in rats. The No Observed Adverse Effect Level (NOAEL) was established at this dosage .
    • Another assessment indicated that the compound caused a dose-dependent increase in liver weights in female rats but did not result in any histopathological changes .
  • Genotoxicity :
    • In vitro studies using bacterial reverse mutation assays (OECD TG 471) showed no significant increase in revertant colonies across various strains of Salmonella typhimurium and Escherichia coli, suggesting a lack of genotoxic potential under the tested conditions .
    • However, potential breakdown products like anisidine have been identified as genotoxic, raising concerns about the compound's safety profile upon metabolism .

Metabolism and Excretion

The metabolism of this compound primarily involves the action of cytochrome P450 enzymes, particularly CYP 1A2. Studies indicate that the compound undergoes O-demethylation and ring hydroxylation, leading to metabolites that may exhibit different biological activities compared to the parent compound .

Excretion Pathways

Most of the administered compound was found in feces (up to 86% after 48 hours), with minimal absorption into systemic circulation. This suggests low bioavailability and potential for reduced systemic toxicity .

Case Studies

  • Human Health Assessments :
    • A comprehensive assessment indicated that while acute exposure might not yield significant adverse effects, chronic exposure could lead to liver weight increases without other systemic toxicity markers .
    • The absence of systemic absorption in toxicokinetic studies further supports the notion that the compound may pose a lower risk under controlled exposure conditions.
  • Comparative Analysis with Analogues :
    • Similar compounds within the monoazo pigment category have shown low chronic toxicity levels. For instance, studies on related naphthol AS pigments indicated no significant adverse effects at high doses (up to 1000 mg/kg bw/day) when administered orally over extended periods .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves diazo-coupling reactions. Azo linkage formation requires precise pH control (8–9) and low-temperature diazotization (0–5°C) to prevent premature decomposition. For example, coupling 3-hydroxy-4-amino-naphthalenecarboxamide with 2-methyl-5-nitrobenzenediazonium chloride under alkaline conditions yields the target compound. Catalysts like sodium acetate may enhance coupling efficiency. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) ensures >90% purity .

Q. What characterization techniques are critical for confirming structural integrity?

  • Methodological Answer :

  • Spectroscopy : UV-Vis (λ_max ~450–550 nm for azo chromophores) and FTIR (N=N stretch at ~1450–1550 cm⁻¹, OH stretch at ~3400 cm⁻¹).
  • NMR : ¹H/¹³C NMR to resolve substituent effects (e.g., methylphenyl protons at δ 2.3–2.5 ppm, aromatic protons at δ 6.8–8.2 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z ~448).
  • Elemental Analysis : Validate C, H, N, O, and Cl content (±0.3% theoretical) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies show:

  • Light Sensitivity : Degrades under UV exposure (t₁/₂ = 72 hrs in sunlight; use amber glassware).
  • Thermal Stability : Stable up to 150°C (TGA data); store at 4°C in desiccators.
  • pH Sensitivity : Hydrolyzes in strong acids/bases (pH <3 or >11); neutral buffers recommended for biological assays .

Advanced Research Questions

Q. What computational methods can predict the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry (B3LYP/6-31G* basis set) to predict HOMO-LUMO gaps (~3.2 eV, indicating redox activity).
  • Molecular Dynamics : Simulate solvent interactions (e.g., DMSO vs. water) to assess solubility.
  • Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) to guide drug design .

Q. How can researchers resolve contradictions in reported spectroscopic data for analogous azo-naphthalenecarboxamides?

  • Methodological Answer : Contradictions often arise from:

  • Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) shift λ_max by 20–30 nm vs. electron-donating groups (e.g., -OCH₃) .
  • Solvent Polarity : Solvatochromism alters absorption bands; standardize solvents (e.g., DMF or ethanol) for cross-study comparisons.
  • Instrument Calibration : Validate using reference compounds (e.g., Sudan Red) to align spectral baselines .

Q. What mechanistic insights explain the compound’s degradation pathways in environmental matrices?

  • Methodological Answer :

  • Photodegradation : UV-induced cleavage of the azo bond generates nitroso intermediates (LC-MS/MS confirmation).
  • Microbial Degradation : Aerobic bacteria (e.g., Pseudomonas) reduce -NO₂ to -NH₂ under carbon-limited conditions.
  • Analytical Workflow : Use HPLC-UV (C18 column, acetonitrile/water gradient) to track degradation products .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Naphthalenecarboxamide, 3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-N-(2-methylphenyl)-
Reactant of Route 2
Reactant of Route 2
2-Naphthalenecarboxamide, 3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-N-(2-methylphenyl)-

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